Regelin
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Overview
Description
Regelin is a brand name for the medication Metoclopramide . It is used to treat symptoms of gastroesophageal reflux disease (GERD) and conditions that cause slow emptying of the stomach and intestinal tract . It works by helping the muscles in the digestive tract move food, relieving symptoms such as fullness, nausea, and heartburn .
Molecular Structure Analysis
The molecular formula of this compound (Metoclopramide) is C14H22ClN3O2 . It has a molar mass of 299.80 g/mol . For a detailed molecular structure, please refer to resources like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving this compound (Metoclopramide) would primarily be its metabolic reactions in the body. These reactions are complex and involve multiple enzymes and pathways. The specifics of these reactions would be detailed in pharmacology and biochemistry resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (Metoclopramide) include its molecular weight, solubility, and stability. Its average molecular weight is 299.80 g/mol . Other properties like solubility and stability would be detailed in its material safety data sheet or similar resources .Mechanism of Action
Regelin (Metoclopramide) works by increasing muscle contractions in the upper digestive tract, speeding up the rate at which the stomach empties into the intestines . It also acts as a D2 dopamine receptor antagonist within the gastrointestinal tract, enhancing cholinergic stimulation of smooth muscle .
Safety and Hazards
Regelin (Metoclopramide) should not be used if you’ve ever had muscle movement problems after using metoclopramide or similar medicines, or if you’ve had a movement disorder called tardive dyskinesia . It should not be used in larger amounts than recommended, or for longer than 12 weeks . High doses or long-term use can cause a serious movement disorder that may not be reversible .
Properties
CAS No. |
109974-21-2 |
---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
methyl (1R,2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-18-19(26(34)35-8)17-24(33)29(5)15-16-30(6)20(25(18)29)9-10-22-28(4)13-12-23(32)27(2,3)21(28)11-14-31(22,30)7/h9,18-19,21-22,24-25,33H,10-17H2,1-8H3/t18-,19+,21?,22+,24-,25+,28-,29-,30+,31+/m0/s1 |
InChI Key |
YQPSLCRGQUNTRC-UXOWTMDMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)OC |
SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)OC |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methyl 3-oxo-22-hydroxyurs-12-en-30-oic acid regelin regelin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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